molecular formula C22H21ClN4O3S B297400 (5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No. B297400
M. Wt: 456.9 g/mol
InChI Key: RMWSSONFACSIDM-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as CMD, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMD belongs to the class of diazine derivatives and has been found to exhibit promising anti-cancer properties. In

Mechanism of Action

(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its anti-cancer effects by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is essential for maintaining cellular homeostasis. (5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione activates the caspase-3 pathway, which leads to the activation of caspase-3 and subsequent cleavage of PARP-1. Cleavage of PARP-1 leads to the activation of DNA repair enzymes, which in turn leads to DNA fragmentation and ultimately apoptosis.
Biochemical and Physiological Effects
(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been found to exhibit anti-cancer, anti-inflammatory, and antioxidant activities. In addition, (5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. (5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. (5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to inhibit the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. (5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its anti-cancer properties. (5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been found to exhibit good solubility in aqueous solutions, which makes it suitable for in vitro experiments. However, (5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully characterized. Furthermore, (5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has not been extensively studied in vivo, and its efficacy and safety in animal models have not been fully evaluated.

Future Directions

There are several future directions for research on (5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione. First, the toxicity and pharmacokinetics of (5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione need to be fully characterized to evaluate its safety and efficacy in vivo. Second, the anti-cancer properties of (5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione need to be further evaluated in animal models and clinical trials. Third, the anti-inflammatory and antioxidant activities of (5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione need to be further characterized to evaluate its potential therapeutic applications in other diseases. Finally, the structure-activity relationship of (5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione needs to be further studied to identify more potent and selective analogs.

Synthesis Methods

(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can be synthesized through a multi-step process involving the condensation of 3-chloro-4-methylphenylhydrazine with 4-morpholin-4-ylaniline followed by the addition of carbon disulfide and subsequent oxidation with hydrogen peroxide. The final product is obtained after recrystallization from a suitable solvent.

Scientific Research Applications

(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. (5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition to its anti-cancer properties, (5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has also been found to exhibit anti-inflammatory and antioxidant activities.

properties

Molecular Formula

C22H21ClN4O3S

Molecular Weight

456.9 g/mol

IUPAC Name

(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H21ClN4O3S/c1-14-2-5-17(12-19(14)23)27-21(29)18(20(28)25-22(27)31)13-24-15-3-6-16(7-4-15)26-8-10-30-11-9-26/h2-7,12-13,24H,8-11H2,1H3,(H,25,28,31)/b18-13+

InChI Key

RMWSSONFACSIDM-QGOAFFKASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/NC3=CC=C(C=C3)N4CCOCC4)/C(=O)NC2=S)Cl

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CNC3=CC=C(C=C3)N4CCOCC4)C(=O)NC2=S)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CNC3=CC=C(C=C3)N4CCOCC4)C(=O)NC2=S)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.